acetic acid;(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Description
Nomenclature Context and IUPAC Designation
This compound represents a highly complex cyclic peptide with systematic IUPAC nomenclature reflecting its intricate architecture. The full name adheres to IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN) guidelines for peptides:
- Core structure : The backbone consists of 38 amino acid residues, predominantly proteinogenic amino acids (e.g., lysine, arginine, aspartic acid) with multiple non-proteinogenic modifications .
- Stereochemical descriptors : All chiral centers are explicitly defined using (S) and (R) configurations (e.g., (4S)-4-[[...]]).
- Modification syntax :
- Acetic acid: Indicates N-terminal acetylation.
- Carbamimidamido: Specifies arginine-like guanidinium groups.
- Hex-3-enoyl: Denotes an unsaturated fatty acid modification.
- 4-Methylsulfanylbutanoyl: Refers to methionine derivatives.
| Feature | Example | Rule Reference |
|---|---|---|
| Residue order | N- to C-terminus | IUPAC-IUB 1983 |
| Branched chains | Nested brackets | CNOC 3AA-2.2 |
| Modified residues | Prefix/suffix notation | IUPAC-IUB 3AA-19.5 |
Classification within Peptide Science
This molecule belongs to three distinct peptide categories:
- Cyclic peptides : Formed via acetic acid-mediated macrocyclization (head-to-tail connection).
- Post-translationally modified peptides : Contains:
- 6× γ-carboxyglutamic acid residues (3-carboxypropanoyl)
- 4× Hydroxyproline derivatives (3-hydroxypropanoyl)
- 2× Sulfated tyrosine analogs (3-(4-hydroxyphenyl)propanoyl)
- Multidomain peptides : Combines:
- Antimicrobial motifs (5× cationic arginine analogs)
- Lipid-binding domains (hex-3-enoyl group)
- Metal-chelating regions (4× aspartic acid/glutamic acid clusters)
| Parameter | Value | Category |
|---|---|---|
| Length | 38 residues | Long peptide |
| Net charge | +9 (pH 7.4) | Cationic peptide |
| Hydrophobicity | 45% | Amphipathic |
Historical Context of Complex Peptide Research
The compound exemplifies four evolutionary stages in peptide chemistry:
- Foundation (1901–1950) : Emil Fischer's dipeptide synthesis principles applied to branched chains.
- Solid-phase synthesis (1963–) : Merrifield's methodology enabling >30-mer synthesis.
- PTM incorporation (1980s–) : Advanced protecting groups for hydroxyproline/carboxyglutamate.
- Convergent synthesis (2000s–) : Native chemical ligation of pre-made fragments.
Milestone comparison :
| Era | Max Length | Complexity | This Compound |
|---|---|---|---|
| 1901 | 2 residues | Linear | 38 residues, Cyclic |
| 1963 | 9 residues | Simple PTMs | 6 modification types |
| 2020 | 50 residues | 3 domains | 4 functional domains |
Significance in Biochemical Research
This peptide's structural features enable three key research applications:
Protein-protein interaction studies :
- 5× WW domains (proline-rich regions) for SH3-binding assays.
- 3× RGD motifs (arginine-glycine-aspartic acid) for integrin research.
Enzyme inhibition platforms :
- Transition-state analog (5-oxopentanoyl) for protease studies.
- Zinc-chelating cluster (4× carboxy groups) for metalloenzyme analysis.
Drug delivery systems :
- pH-sensitive histidine analogs (1H-imidazol-4-yl groups).
- Membrane-permeating sequences (alternating cationic/hydrophobic residues).
Functional domains :
| Domain | Residues | Function |
|---|---|---|
| Lipid anchor | 1–4 | Membrane insertion |
| Catalytic core | 5–19 | Enzymatic activity |
| Binding interface | 20–30 | Molecular recognition |
| Stabilization | 31–38 | Structural rigidity |
Properties
IUPAC Name |
acetic acid;(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C221H366N72O67S.C2H4O2/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5;1-2(3)4/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249);1H3,(H,3,4)/b30-28+;/t111-,112-,113-,114-,115-,116-,117-,118+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJZPRPPHHRDIK-BCEXXFMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C223H370N72O69S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5196 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901758-09-6 | |
| Record name | Tesamorelin acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0901758096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanism of Action
Target of Action
Tesamorelin acetate is a synthetic analogue of human hypothalamic Growth Hormone Releasing Factor (hGRF). Its primary target is the Growth Hormone-Releasing Hormone receptor located in the pituitary cells in the brain.
Mode of Action
Tesamorelin acetate operates by mimicking the natural growth hormone-releasing hormone (GHRH). When administered, it binds to GHRH receptors on the pituitary gland, which in turn stimulates the production and release of endogenous growth hormone. This interaction with its targets leads to an increase in the secretion of growth hormone, and subsequently increases IGF-1 and IGFBP-3 levels.
Biochemical Pathways
The released growth hormone exerts its effects by interacting with receptors on target cells such as osteoblasts, myocytes, hepatocytes, and adipocytes to promote the reduction of total fat mass. These effects are primarily mediated by IGF-1 produced in the liver and in peripheral tissues.
Pharmacokinetics
The absolute bioavailability of Tesamorelin acetate was determined to be less than 4% in healthy adult subjects following a 2 mg subcutaneous dose. This low bioavailability is due to the fact that the drug is a peptide and is subject to proteolysis. The elimination half-life of Tesamorelin is between 26 and 38 minutes, and it is excreted through renal/proteolysis.
Result of Action
The primary result of Tesamorelin’s action is the reduction of excess abdominal fat in HIV-infected patients with lipodystrophy. This is achieved through the anabolic and lipolytic properties of the endogenous growth hormone that Tesamorelin stimulates. Additionally, Tesamorelin therapy predisposes the patient to glucose intolerance and can also increase the risk of type 2 diabetes.
Action Environment
The efficacy and stability of Tesamorelin can be influenced by various environmental factors. For instance, the drug is contraindicated in pregnancy due to the risk of glucose intolerance and type 2 diabetes. Furthermore, the drug’s effectiveness can be affected by the patient’s metabolic condition, such as insulin resistance, fat redistribution, and hyperlipidemia associated with antiretroviral therapy for HIV infection.
Biochemical Analysis
Biochemical Properties
Tesamorelin acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the hypothalamic peptide, Growth Hormone Releasing Hormone (GHRH).
Cellular Effects
Tesamorelin acetate has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Tesamorelin acetate is through its synthetic peptide analogue of the hypothalamic peptide, Growth Hormone Releasing Hormone (GHRH). It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
Acetic acid, a simple carboxylic acid, is widely recognized for its biological significance. Its derivatives, particularly complex peptides and amino acid structures, exhibit diverse biological activities that have implications in various fields such as microbiology, pharmacology, and biochemistry. This article delves into the biological activity of acetic acid and its intricate derivatives, emphasizing their roles in microbial metabolism, bacteriocin production, and potential therapeutic applications.
1. Microbial Metabolism
Acetic acid plays a crucial role in the metabolism of bacteria. It is involved in the conversion to acetyl-CoA, a central metabolite that fuels various biosynthetic pathways. This transformation is essential for energy production and cellular function in microorganisms. The presence of acetic acid influences several physiological activities including:
- Energy Flow: Acetic acid metabolism is integral to energy circulation within bacterial cells, facilitating the conversion of substrates into usable energy forms.
- Regulation of Gene Expression: Acetic acid can modulate gene expression related to stress responses and metabolic adaptation, allowing bacteria to thrive in fluctuating environments .
2. Bacteriocin Production
Bacteriocins are antimicrobial peptides produced by bacteria that inhibit the growth of similar or closely related bacterial strains. Acetic acid has been shown to significantly enhance bacteriocin production in Gram-positive bacteria. The mechanisms include:
- Quorum Sensing Activation: Acetic acid activates quorum sensing pathways, which are critical for regulating gene expression related to bacteriocin synthesis. This process allows bacteria to sense their population density and coordinate behavior accordingly .
- Cell Membrane Modulation: Exposure to acetic acid alters the permeability and composition of bacterial cell membranes, promoting the secretion of bacteriocins and enhancing their antimicrobial activity .
1. Bacteriocin Production Enhancement
A study demonstrated that acetic acid significantly increased the production of bacteriocins in Lactococcus lactis. The researchers found that when exposed to acetic acid, there was a marked increase in both the quantity and activity of bacteriocins produced, suggesting a direct correlation between acetic acid concentration and bacteriocin synthesis .
2. Antimicrobial Properties
Research has shown that acetic acid exhibits antimicrobial properties against various pathogens. For instance, it has been effective against Escherichia coli and Staphylococcus aureus, with studies indicating that lower concentrations can inhibit growth while higher concentrations lead to cell lysis .
Structure-Activity Relationship (SAR) Studies
The biological activity of complex acetic acid derivatives often hinges on their structural features. SAR studies reveal insights into how modifications affect potency and selectivity:
- Functional Groups: The presence of specific functional groups (e.g., hydroxyls or amines) can enhance interaction with biological targets such as proteins involved in cell signaling or metabolic pathways.
- Molecular Conformation: The three-dimensional structure influences how these compounds interact with cellular components, affecting their efficacy as antimicrobial agents or signaling molecules .
Tables of Biological Activity
| Compound Name | Activity Type | Target Organism | Mechanism |
|---|---|---|---|
| Acetic Acid | Antimicrobial | E. coli | Disruption of cell membrane integrity |
| Lactocin | Bacteriocin | Lactococcus lactis | Quorum sensing activation leading to increased production |
| Cepafungin I | Proteasome Inhibition | Cancer cells | Selective binding to proteasome subunits |
Comparison with Similar Compounds
Insights :
- The given compound’s -COOH groups mirror ASBB’s modification, enabling coordination with metals like uranium. However, its peptide backbone may introduce steric hindrance, unlike ASBB’s porous structure .
- Compared to amidoxime systems, the compound lacks specialized ligands for selective uranium binding but may leverage broader chelation via multiple residues .
Adsorption Performance
Mechanistic Differences :
- ASBB : Rapid adsorption due to pore accessibility and -COO⁻ coordination .
- Given Compound : Slower kinetics from peptide chain flexibility but possible multi-dentate binding via -COOH/-NH2 .
Thermodynamic and Kinetic Behavior
ASBB (Evidence-Based) :
Given Compound (Hypothesized) :
- Likely follows pseudo-second-order kinetics but with lower spontaneity (ΔG° less negative) due to structural complexity.
Structural Advantages and Limitations
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with the covalent attachment of the C-terminal amino acid to a functionalized resin. For peptides with C-terminal amides, Rink-Amide resin is preferred due to its stability under Fmoc deprotection conditions. The resin’s loading capacity (typically 0.3–0.7 mmol/g) dictates scale, with lower loadings favoring reduced steric hindrance for long sequences. Pre-swelling in dichloromethane (DCM) or dimethylformamide (DMF) ensures uniform reagent penetration during coupling.
Fmoc Deprotection Dynamics
Deprotection of the Fmoc group employs 20% piperidine in DMF , applied in two cycles (2 min and 10 min) to ensure >99% removal. Residual piperidine is eliminated via six DMF washes (10 mL/g resin), critical to prevent base-induced side reactions during subsequent coupling. For sterically hindered residues, 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in piperidine may enhance deprotection efficiency.
Stepwise Amino Acid Coupling
Activation and Coupling Reagents
Each amino acid (4-fold molar excess) is activated using HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF. For challenging couplings (e.g., Aib or Pro residues), DIC/OxymaPure® offers reduced racemization risk. Coupling times range from 40–60 min, monitored via ninhydrin tests for primary amines. Suboptimal couplings (<99% completion) necessitate recoupling with fresh reagents to prevent deletion sequences.
Acetic Acid Contamination Mitigation
Fmoc-amino acids contaminated with ≥0.1% acetic acid induce premature chain termination via acetylation of the peptide N-terminus. For example, Fmoc-Arg(Pbf)-OH with 0.1% acetic acid introduces 5% truncation per coupling cycle in SPPS. Suppliers must certify <0.05% acetic acid via specialized assays (e.g., ion chromatography), as HPLC and ¹H NMR lack sensitivity. Ethyl acetate-free crystallization solvents (e.g., acetonitrile/water) minimize residual acetic acid from Fmoc-amino acid synthesis.
Side-Chain Protection and Side Reaction Management
Protecting Group Selection
-
Lysine/Arginine : Boc (tert-butyloxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups prevent guanidino group side reactions.
-
Aspartic Acid : OBut (tert-butyl ester) avoids succinimide formation, which is catalyzed by acetic acid at pH 4.
-
Cysteine : Trt (trityl) or Acm (acetamidomethyl) groups enable post-synthetic disulfide bridging.
Aspartimide Formation Pathways
Acetic acid accelerates succinimide formation from aspartic acid residues via a dual proton-transfer mechanism. At 40°C in acetate buffer (pH 4), lysozyme’s Asp101 converts to β-Asp at 2.3%/week. SPPS protocols thus mandate:
-
Low acetic acid (<50 ppm) in Fmoc-Asp(OtBu)-OH
-
Alternative buffers (e.g., 0.1 M HEPES) during resin cleavage
Resin Cleavage and Global Deprotection
TFA-Based Cleavage Cocktails
The peptide-resin linkage is cleaved using TFA:water:triisopropylsilane (95:2.5:2.5) for 2–4 hours. For methionine-containing sequences, replacing triisopropylsilane with 1,2-ethanedithiol prevents sulfoxide formation. Cold ether precipitation (−20°C) isolates the crude peptide, followed by lyophilization from acetic acid/water (1:4).
Acetic Acid in Final Formulation
Post-purification, the peptide is often converted to its acetate salt via ion-exchange chromatography (e.g., using Amberlite IRA-400 acetate form). Final formulations in 20 mM acetate buffer (pH 5.0) enhance solubility and shelf-life, despite necessitating stringent acetic acid quality controls.
Purification and Analytical Validation
HPLC Purification Strategies
Preparative HPLC employs:
-
Column : C18, 250 × 21.2 mm, 10 µm
-
Mobile phase : Gradient from 5% to 60% acetonitrile in 0.1% TFA over 40 min
-
Flow rate : 10 mL/min, detecting at 214 nm
Critical impurities include truncated sequences (from acetic acid) and deamidated products (from aspartimide intermediates).
Mass Spectrometry and Amino Acid Analysis
MALDI-TOF MS confirms molecular weight (±0.05% accuracy), while Edman degradation verifies sequence integrity. Quantitative amino acid analysis (6 N HCl hydrolysis, 110°C, 24 h) validates stoichiometry, with recoveries ≥85% for Ser/Thr and ≥95% for hydrophobic residues.
Challenges in Long Peptide Synthesis
Q & A
Q. Q1: What experimental strategies are recommended for initial structural characterization of this multi-residue peptide?
Methodological Answer: Begin with high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. Use tandem MS (MS/MS) to identify amino acid sequences and post-translational modifications. For stereochemical confirmation, employ circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to resolve chiral centers and backbone folding. Cross-reference databases like PubChem (as noted in ) to compare spectral data with known analogs. For unresolved residues, X-ray crystallography may be necessary but requires high-purity crystals .
Q. Q2: How can researchers design a stepwise synthesis protocol for this peptide?
Methodological Answer: Adopt solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Use orthogonal protecting groups (e.g., Alloc for side chains) to manage the multiple reactive sites. Monitor coupling efficiency via Kaiser tests or HPLC after each step. For challenging fragments (e.g., hex-3-enoyl or carbamimidamidopentanoyl residues), consider fragment condensation or microwave-assisted synthesis to improve yield. highlights palladium-catalyzed reductive cyclization, which could be adapted for cyclic segments .
Q. Q3: What analytical techniques are critical for assessing purity and stability during synthesis?
Methodological Answer: Use reverse-phase HPLC with UV/Vis or evaporative light scattering detection (ELSD) to monitor purity. Accelerated stability studies (e.g., exposure to heat, light, or pH extremes) paired with LC-MS can identify degradation products. For solubility challenges (common in multi-residue peptides), employ dynamic light scattering (DLS) to assess aggregation. Statistical tools like ANOVA (referenced in ) are essential for validating reproducibility across batches .
Advanced Research Questions
Q. Q4: How can computational modeling resolve conformational ambiguities in this peptide’s 3D structure?
Methodological Answer: Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM or AMBER) to predict folding patterns and solvent interactions. Density functional theory (DFT) can optimize geometries of non-canonical residues (e.g., hex-3-enoyl). Pair computational predictions with experimental data (e.g., NMR-derived NOE restraints) to validate models. Tools like Rosetta@Home or AlphaFold may aid in de novo structure prediction for uncharacterized regions .
Q. Q5: What strategies address contradictions in bioactivity data across in vitro vs. in vivo studies?
Methodological Answer: Re-evaluate assay conditions (e.g., buffer composition, temperature) to mimic physiological environments. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics under varying conditions. For in vivo discrepancies, employ metabolic labeling (e.g., stable isotope tracing) to track peptide stability and metabolite formation. Statistical frameworks like Bayesian inference (as in ) can reconcile conflicting datasets by quantifying uncertainty .
Q. Q6: How can researchers optimize the peptide’s stability against enzymatic degradation?
Methodological Answer: Introduce non-natural amino acids (e.g., D-amino acids) or backbone modifications (e.g., N-methylation) at protease-sensitive sites. Conduct protease susceptibility assays with trypsin/chymotrypsin and analyze fragments via LC-MS. Molecular docking studies can identify enzyme-binding hotspots for targeted stabilization. For long-term storage, lyophilization in cryoprotectants (e.g., trehalose) is recommended .
Q. Q7: What advanced statistical methods are suitable for multi-parametric optimization of synthesis?
Methodological Answer: Apply design of experiments (DoE) principles, such as response surface methodology (RSM), to optimize variables (e.g., temperature, reagent ratios). Use partial least squares regression (PLSR) to correlate synthesis parameters with yield/purity. and emphasize courses like CHEM 6212, which cover experimental design and data interpretation for complex systems .
Cross-Cutting Methodological Considerations
Q. Q8: How to validate the peptide’s interaction with biological targets (e.g., receptors or enzymes)?
Methodological Answer: Use fluorescence polarization (FP) or Förster resonance energy transfer (FRET) to monitor binding in real time. For cellular uptake studies, conjugate fluorescent tags (e.g., FITC) and image via confocal microscopy. Pair with knock-out models (e.g., CRISPR/Cas9) to confirm target specificity. Cross-validate findings with orthogonal techniques like microscale thermophoresis (MST) .
Q. Q9: What are best practices for archiving and sharing structural data for reproducibility?
Methodological Answer: Deposit raw spectral data (NMR, MS) in public repositories like Zenodo or PeptideAtlas. Use standardized formats (e.g., mzML for MS, PDB for structures) and include metadata on synthesis conditions. Reference database identifiers (e.g., PubChem CID) as highlighted in and to ensure traceability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
